molecular formula C19H22N2O4 B6428893 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide CAS No. 2034312-65-5

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide

Cat. No. B6428893
CAS RN: 2034312-65-5
M. Wt: 342.4 g/mol
InChI Key: KVOIRWPXEHXBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide (NCPMTMB) is a novel small molecule compound that has been studied for its potential use in scientific research and laboratory experiments. NCPMTMB has a unique structure and a wide range of biochemical and physiological properties that make it an attractive option for many scientific research applications.

Mechanism of Action

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide has been shown to interact with several different proteins in the cell, including the cytochrome P450 (CYP450) enzyme family. It has been proposed that this compound binds to the active site of the CYP450 enzyme and inhibits its activity, which results in the inhibition of certain metabolic pathways and the modulation of the expression of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of several different metabolic pathways, the modulation of gene expression, and the inhibition of certain enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide has several advantages when used in laboratory experiments, including its low cost, its stability in aqueous solutions, and its low toxicity. However, this compound also has some limitations, such as its limited solubility in organic solvents and its potential to cause cytotoxicity.

Future Directions

There are several potential future directions for N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide research, including further studies into its mechanism of action, its potential therapeutic applications, and its potential use in drug discovery and development. Additionally, further studies into its biochemical and physiological effects, as well as its potential toxicity and side effects, could provide valuable insight into the potential applications of this compound. Finally, further research into the synthesis of this compound and its potential analogs could lead to the development of new compounds with improved properties.

Synthesis Methods

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide is synthesized by a three-step reaction sequence that involves the reaction of 5-cyclopropylpyridine with 2,3,4-trimethoxybenzaldehyde, followed by the condensation of the resulting product with p-toluenesulfonic acid and then the reaction with methyl iodide. The final product is then purified by column chromatography.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide has been studied for its potential use in a wide range of scientific research applications, including drug discovery and development, biochemistry, and cell biology. Its unique structure and wide range of biochemical and physiological properties make it an attractive option for many scientific research applications. This compound has been studied for its potential use in drug discovery and development, biochemistry, and cell biology.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-7-6-15(17(24-2)18(16)25-3)19(22)21-10-12-8-14(11-20-9-12)13-4-5-13/h6-9,11,13H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOIRWPXEHXBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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